

An In-depth Technical Guide to the Crystal Structure of Ethyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyltriphenylphosphonium bromide*

Cat. No.: *B140384*

[Get Quote](#)

This guide provides a comprehensive overview of the crystal structure of **Ethyltriphenylphosphonium bromide**, tailored for researchers, scientists, and drug development professionals. It delves into the crystallographic data, experimental methodologies for its determination, and the synthesis of the compound.

Introduction

Ethyltriphenylphosphonium bromide ($C_{20}H_{20}BrP$) is a quaternary phosphonium salt with significant applications in organic synthesis, most notably as a Wittig reagent for the formation of carbon-carbon double bonds.[1][2] It also serves as a phase-transfer catalyst in various industrial processes, including the curing of epoxy and fluoroelastomer resins.[2][3][4] Understanding its solid-state structure is crucial for comprehending its reactivity, stability, and physical properties. This document focuses on the crystal structure of its dihydrate form ($C_{20}H_{20}P^+\cdot Br^-\cdot 2H_2O$), which has been determined by single-crystal X-ray diffraction.[5][6]

Crystal Structure and Molecular Geometry

The crystal structure of **ethyltriphenylphosphonium bromide** dihydrate reveals a complex three-dimensional network formed through a variety of intermolecular interactions.[5][6] The fundamental components of the crystal are the ethyltriphenylphosphonium cation, a bromide anion, and two water molecules.[5]

The geometry around the central phosphorus atom in the cation is tetrahedral.^[5] The three phenyl groups and the ethyl group are bonded to the phosphorus atom, with C-P-C bond angles ranging from 105.57(5)° to 112.48(6)°.^[5] The phenyl rings are not coplanar and exhibit dihedral angles of 55.24(5)°, 76.16(4)°, and 85.68(4)° with respect to each other.^{[5][6]}

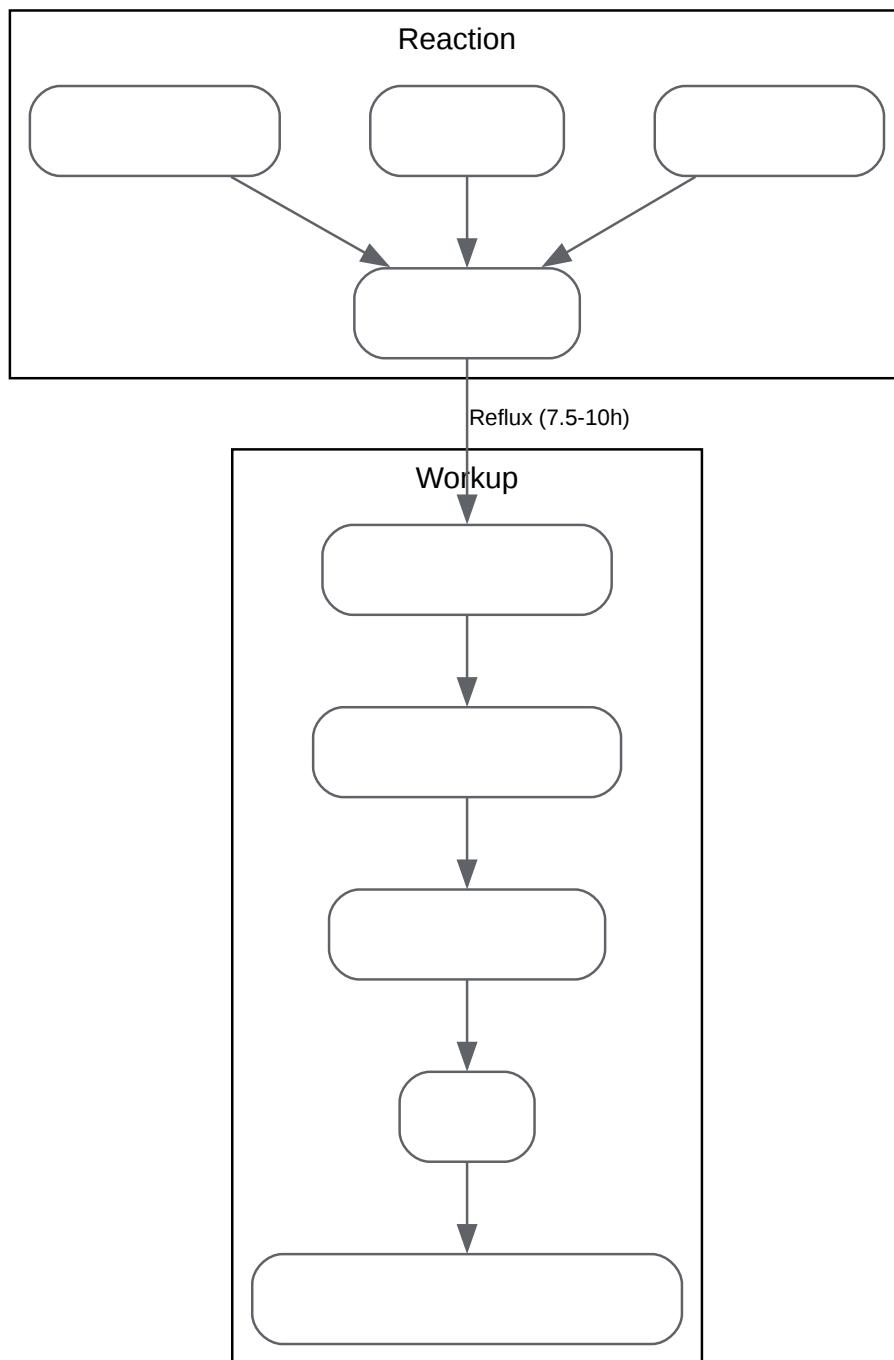
The crystal packing is stabilized by O—H⋯⋯Br and O—H⋯⋯O hydrogen bonds, as well as C—H⋯⋯Br contacts.^{[5][6]} These interactions link the cations, anions, and water molecules into a robust three-dimensional architecture.^{[5][6]} The water molecules and bromide anions form strands that extend along the crystallographic a-axis.^[5]

The crystallographic data for **ethyltriphenylphosphonium bromide** dihydrate, as determined by single-crystal X-ray diffraction at 200 K, are summarized in the table below.^[5]

Parameter	Value
Chemical Formula	<chem>C20H20P+.Br-.2H2O</chem>
Formula Weight	407.27 g/mol
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a	8.8030 (2) Å
b	12.7450 (3) Å
c	17.5779 (3) Å
V	1972.14 (7) Å ³
Z	4
Calculated Density (D _x)	1.372 Mg m ⁻³
Absorption Coefficient (μ)	2.17 mm ⁻¹
F(000)	840

Experimental Protocols

Several methods for the synthesis of **ethyltriphenylphosphonium bromide** have been reported. A common laboratory-scale procedure involves the reaction of triphenylphosphine with ethyl bromide.


Method 1: Reflux in an Organic Solvent[7]

- In a three-neck flask, triphenylphosphine (0.095 mol) is dissolved in an organic solvent such as toluene.[7]
- The solution is heated to reflux (approximately 110-115°C).[7]
- Ethyl bromide is slowly added to the refluxing solution.[7]
- The reaction mixture is maintained at reflux for about 10 hours.[7]
- After completion, the mixture is cooled to room temperature, allowing the product to precipitate.[7]
- The white solid product is collected by filtration, washed with toluene, and dried.[7]

Method 2: Large-Scale Synthesis[7]

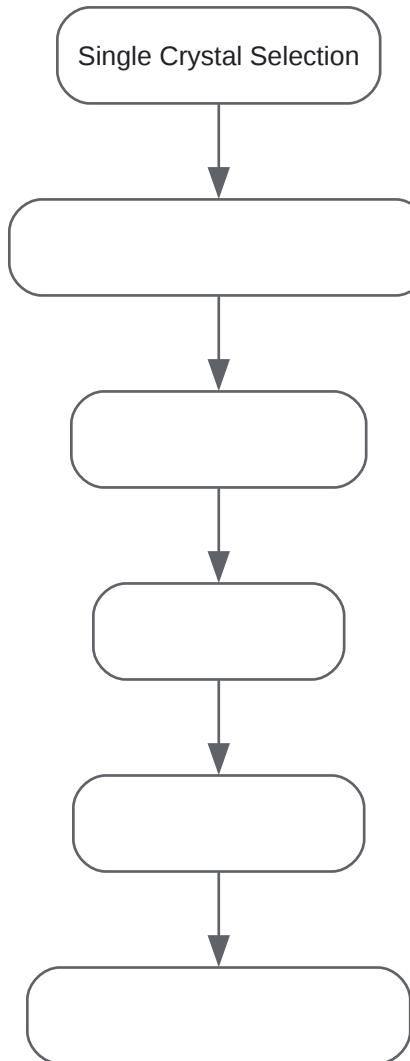
- Toluene and triphenylphosphine are charged into a reactor and heated to 105°C with stirring. [7]
- Ethyl bromide is slowly added, and the mixture is refluxed for 7.5 hours.[7]
- The reaction progress is monitored by HPLC until the residual starting material is below 0.5%. [7]
- The mixture is cooled to room temperature, and the product is isolated by centrifugation.[7]
- The filter cake is washed with toluene and dried under vacuum.[7]

Synthesis of Ethyltriphenylphosphonium Bromide

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **Ethyltriphenylphosphonium Bromide**.

Single crystals of **ethyltriphenylphosphonium bromide** dihydrate suitable for X-ray diffraction can be obtained by slow evaporation from an aqueous solution.[5][8][9]


- The commercially obtained or synthesized **ethyltriphenylphosphonium bromide** is dissolved in boiling water to create a saturated solution.[5]
- The solution is allowed to cool slowly to room temperature.
- The solvent is then allowed to evaporate at ambient temperature over a period of time.[5]
- Well-formed single crystals of the dihydrate salt will deposit.[5]

The determination of the crystal structure involves the following key steps:

- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
- Data Collection: X-ray diffraction data are collected using a diffractometer, such as a Bruker APEXII CCD, with Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).[5] The data is typically collected at a low temperature (e.g., 200 K) to minimize thermal vibrations.[5]
- Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.[5]
- Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which determine the initial positions of the heavier atoms.[5]
- Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares on F^2 .[5] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[5]

The quality of the final refined structure is assessed by parameters such as the R-factor, weighted R-factor (wR), and goodness-of-fit (S).[5]

Crystal Structure Determination Workflow

[Click to download full resolution via product page](#)

Workflow for the determination of the crystal structure of **Ethyltriphenylphosphonium Bromide**.

Applications in Research and Development

The detailed structural information of **ethyltriphenylphosphonium bromide** is valuable for:

- Rational Catalyst Design: Understanding the solid-state packing and intermolecular interactions can aid in the design of more efficient phase-transfer catalysts.
- Reaction Mechanism Studies: The precise geometry of the phosphonium cation provides insights into its reactivity in processes like the Wittig reaction.
- Polymorphism and Formulation: Knowledge of the crystal structure is essential for studying polymorphism and for the development of stable pharmaceutical and industrial formulations.

Conclusion

The crystal structure of **ethyltriphenylphosphonium bromide** dihydrate has been well-characterized by single-crystal X-ray diffraction. The detailed understanding of its molecular geometry and crystal packing provides a solid foundation for its application in organic synthesis and materials science. The experimental protocols for its synthesis and crystallization are well-established, allowing for the reliable production of high-quality crystalline material for further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyltriphenylphosphonium Bromide | 1530-32-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. nbinno.com [nbino.com]
- 3. Ethyltriphenylphosphonium bromide | 1530-32-1 [chemicalbook.com]
- 4. thechemco.com [thechemco.com]
- 5. Ethyltriphenylphosphonium bromide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of Ethyltriphenylphosphonium Bromide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b140384#crystal-structure-of-ethyltriphenylphosphonium-bromide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com